molecular formula C6H8N6 B1385264 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine CAS No. 1232838-41-3

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine

Cat. No.: B1385264
CAS No.: 1232838-41-3
M. Wt: 164.17 g/mol
InChI Key: JTYJPOVZVLZEQR-UHFFFAOYSA-N
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Description

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of nitrogen atoms in the rings contributes to their ability to interact with various biological targets, making them valuable in drug design and development.

Biochemical Analysis

Biochemical Properties

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can be attributed to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inducing apoptosis and cell cycle arrest . This compound influences cell signaling pathways, such as the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines and other signaling molecules . Additionally, it affects gene expression by modulating the activity of transcription factors, resulting in altered cellular metabolism and reduced cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis . This compound also modulates gene expression by interacting with transcription factors such as ATF4 and NF-kB, leading to changes in the expression of genes involved in stress response and inflammation . Furthermore, it can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can exert effects on mitochondrial function and induce apoptosis. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine typically involves the reaction of 4-amino-5-methyl-3-mercapto-1,2,4-triazole with various electrophiles. One common method includes the reaction of 5-bromo-2,6-dichloropyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole in acetonitrile to form an intermediate, which is then subjected to nucleophilic substitution with secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole or pyrazole rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the triazole or pyrazole rings, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine is unique due to the combination of triazole and pyrazole rings, which enhances its ability to interact with a wide range of biological targets. This dual-ring structure provides a versatile scaffold for the development of new drugs with improved efficacy and selectivity.

Properties

IUPAC Name

5-methyl-3-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6/c1-4-5(7)6(11-10-4)12-2-8-9-3-12/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYJPOVZVLZEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651274
Record name 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232838-41-3
Record name 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 2
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 3
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 4
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 5
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine
Reactant of Route 6
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine

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